molecular formula C18H16N6O2 B11139301 N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B11139301
M. Wt: 348.4 g/mol
InChI Key: RWBTWWQWFUVTLY-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound that features a benzimidazole moiety linked to a pyridotriazine structure via a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic reactions:

    Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Synthesis of Pyridotriazine Intermediate: The pyridotriazine structure is often prepared through cyclization reactions involving appropriate precursors such as aminopyridines and hydrazine derivatives.

    Coupling Reaction: The final step involves coupling the benzimidazole intermediate with the pyridotriazine intermediate using a suitable linker, such as a propanamide chain. This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridotriazine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone-like structures, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.

Medicine

In medicine, the compound’s pharmacological properties are explored for therapeutic applications, including its potential use as an anti-inflammatory and antiviral agent.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole and pyridotriazine moieties can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)butanamide
  • N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)pentanamide

Uniqueness

Compared to similar compounds, N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide may exhibit unique binding affinities and selectivities due to the specific length and flexibility of its propanamide linker. This can result in distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C18H16N6O2/c25-17(19-11-15-20-12-5-1-2-6-13(12)21-15)9-8-14-18(26)24-10-4-3-7-16(24)23-22-14/h1-7,10H,8-9,11H2,(H,19,25)(H,20,21)

InChI Key

RWBTWWQWFUVTLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

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